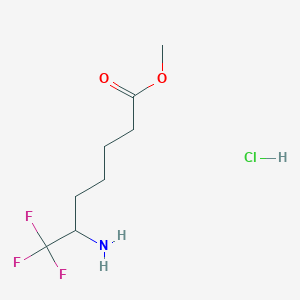

Methyl 6-amino-7,7,7-trifluoroheptanoate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 6-amino-7,7,7-trifluoroheptanoate hydrochloride” is a chemical compound with the CAS Number: 2219408-22-5 . It has a molecular weight of 249.66 and its IUPAC name is "methyl 6-amino-7,7,7-trifluoroheptanoate hydrochloride" . The compound is typically stored at a temperature of 4 degrees Celsius .

Physical And Chemical Properties Analysis

“Methyl 6-amino-7,7,7-trifluoroheptanoate hydrochloride” is a powder . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the resources I have.Applications De Recherche Scientifique

Enzyme Inhibitor Synthesis

- Methyl 6-amino-7,7,7-trifluoroheptanoate hydrochloride has been utilized in the preparation of enzyme inhibitors. Specifically, compounds related to this chemical have been used to create inhibitors of the enzyme renin, which plays a critical role in blood pressure regulation (Thaisrivongs et al., 1987).

Synthesis of Traumatic Acid and Prostaglandin Synthon

- This compound serves as a key intermediate in the synthesis of traumatic acid and prostaglandin synthon. These substances are important in medical research, particularly in the context of inflammation and wound healing (Babler & Moy, 1979).

Thermosensitive Phosphazene Derivatives

- Research indicates the utility of methyl 6-amino-7,7,7-trifluoroheptanoate hydrochloride in creating thermosensitive phosphazene derivatives. These compounds have potential applications in biomedical fields, particularly due to their biocompatible and degradable properties (Uslu et al., 2017).

Designing Fluorescent Dyes for Biomedical Applications

- Methyl 6-amino-7,7,7-trifluoroheptanoate hydrochloride has been used in the synthesis of pyrroloquinoline-based compounds that exhibit strong blue fluorescence. These compounds are promising as dyes for biomedical applications, such as in cell trafficking and drug delivery systems (Carta et al., 2015).

Development of Antibacterial Agents

- Research has been conducted on synthesizing novel antibacterial drugs using this compound. These drugs are particularly effective against respiratory pathogens and could be beneficial in treating respiratory tract infections (Odagiri et al., 2013).

Transdermal Drug Delivery Systems

- Methyl 6-amino-7,7,7-trifluoroheptanoate hydrochloride has been investigated for its role in enhancing skin permeation, making it a potential candidate for use in transdermal drug delivery systems (Zheng et al., 2020).

Chemical Synthesis and Industrial Production

- This compound has been used in the synthesis of various pharmaceuticals, demonstrating its versatility and importance in chemical synthesis and industrial production processes (Ran, 2012).

Antimalarial Drug Design

- Methyl 6-amino-7,7,7-trifluoroheptanoate hydrochloride has been part of research focusing on antimalarial drug design, particularly in the context of quinolones. Trifluoromethyl substitution in these compounds enhances their antimalarial response (Romero, 2019).

Synthesis of 6-aminoquinolones and Antibacterial Evaluation

- Studies have explored the synthesis of 6-aminoquinolones using methyl 6-amino-7,7,7-trifluoroheptanoate hydrochloride. These compounds have shown promising antibacterial activity, especially against Gram-positive bacteria (Cecchetti et al., 1996).

Amino Acid Methyl Ester Synthesis

- This compound has also been utilized in the synthesis of amino acid methyl ester hydrochlorides, a process that is compatible with a wide range of amino acids and plays a significant role in pharmaceutical synthesis (Li & Sha, 2008).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray (P261), and to wear protective gloves/protective clothing/eye protection/face protection (P280) .

Propriétés

IUPAC Name |

methyl 6-amino-7,7,7-trifluoroheptanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3NO2.ClH/c1-14-7(13)5-3-2-4-6(12)8(9,10)11;/h6H,2-5,12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKFNXCBFGQXNFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCC(C(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-amino-7,7,7-trifluoroheptanoate hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2472509.png)

![4-(4-hydroxyphenyl)-1-methyl-6-(pyridin-3-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2472510.png)

![N-[4-(difluoromethoxy)phenyl]-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2472512.png)

![3-Cyclopropyl-1-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2472514.png)

![2-(2-oxoimidazolidine-1-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2472515.png)

![2-[(2-Phenoxyethyl)Thio]Acetic Acid](/img/structure/B2472518.png)

![5-Methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2472520.png)

![ethyl 2-(2-((4-(4-fluorophenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2472521.png)

![11-methyl-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one](/img/structure/B2472522.png)

![N-[(3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}phenyl)methyl]prop-2-enamide](/img/structure/B2472524.png)

![3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)benzimidazo[1,2-c]quinazoline-6(5H)-thione](/img/structure/B2472530.png)